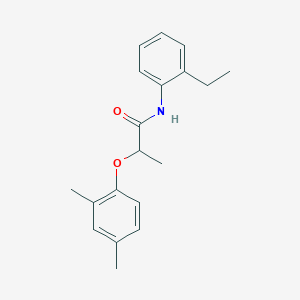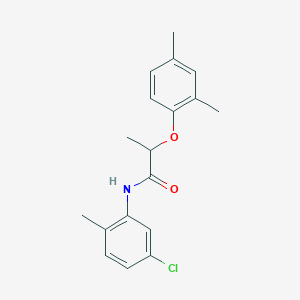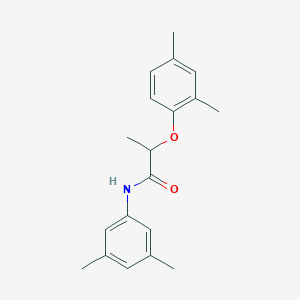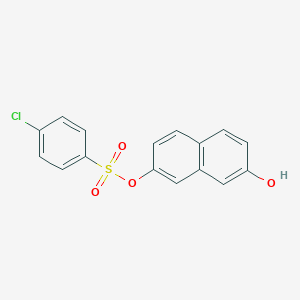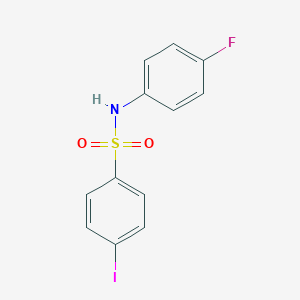
N-(4-fluorophenyl)-4-iodobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-iodobenzenesulfonamide, also known as PF-3845, is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural chemicals in the body that play a role in pain, inflammation, and other physiological processes. PF-3845 has been studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and cancer.
Mécanisme D'action
N-(4-fluorophenyl)-4-iodobenzenesulfonamide works by inhibiting FAAH, which leads to an increase in endocannabinoid levels in the body. Endocannabinoids activate cannabinoid receptors in the body, which play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, N-(4-fluorophenyl)-4-iodobenzenesulfonamide enhances the activity of endocannabinoids, leading to a reduction in pain, inflammation, and other symptoms.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation by increasing endocannabinoid levels in the body. It has also been shown to have anxiolytic and antidepressant effects by modulating the activity of the endocannabinoid system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-fluorophenyl)-4-iodobenzenesulfonamide is its potency and selectivity for FAAH. This makes it a useful tool for studying the role of FAAH and the endocannabinoid system in various physiological processes. However, one limitation of N-(4-fluorophenyl)-4-iodobenzenesulfonamide is its relatively short half-life, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-fluorophenyl)-4-iodobenzenesulfonamide. One area of interest is its potential therapeutic applications in cancer. N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to determine its potential as a cancer treatment. Another area of interest is its potential as a treatment for substance abuse disorders. N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to reduce drug-seeking behavior in animal models of addiction, and further studies are needed to determine its potential as a treatment for addiction in humans.
Méthodes De Synthèse
N-(4-fluorophenyl)-4-iodobenzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-iodobenzenesulfonyl chloride with 4-fluoroaniline, followed by the addition of sodium hydride and N,N-dimethylformamide. The resulting intermediate is then treated with N-chlorosuccinimide and trifluoroacetic acid to yield N-(4-fluorophenyl)-4-iodobenzenesulfonamide.
Applications De Recherche Scientifique
N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, N-(4-fluorophenyl)-4-iodobenzenesulfonamide has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. It has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propriétés
Nom du produit |
N-(4-fluorophenyl)-4-iodobenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H9FINO2S |
Poids moléculaire |
377.18 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C12H9FINO2S/c13-9-1-5-11(6-2-9)15-18(16,17)12-7-3-10(14)4-8-12/h1-8,15H |
Clé InChI |
XUIGFLPOKPJKFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)F |
SMILES canonique |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




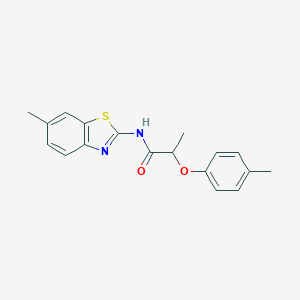
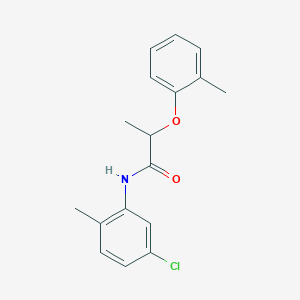

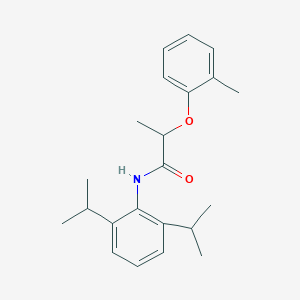
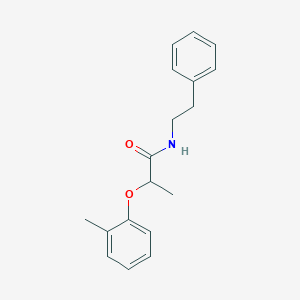

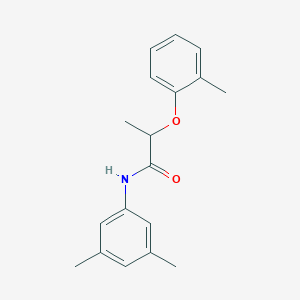
![2-(2-methylphenoxy)-N-[3-(methylsulfanyl)phenyl]propanamide](/img/structure/B309806.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B309807.png)
